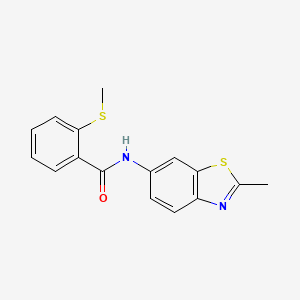

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-10-17-13-8-7-11(9-15(13)21-10)18-16(19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYUKMOBAMMMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide is a synthetic compound with potential biological activities that have garnered attention in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its applications in various fields.

Chemical Structure and Properties

Molecular Formula : C14H13N3OS

CAS Number : 325987-85-7

The compound features a benzothiazole moiety, which is known for its diverse biological activities due to its ability to interact with various enzymes and receptors. The presence of the methylsulfanyl group enhances its chemical reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole ring modulates the activity of enzymes, while the methylsulfanyl group contributes to binding affinity. This compound has been investigated for its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

- In vitro studies demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | |

| Escherichia coli | 8 | |

| Candida albicans | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. Notably:

- Cytotoxicity assays revealed that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer effects .

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | |

| HeLa (cervical cancer) | 4.5 | |

| A549 (lung cancer) | 6.0 |

Anti-inflammatory Activity

Additionally, this compound has shown promising anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers:

- Animal studies demonstrated significant reductions in edema and inflammatory cell infiltration when treated with this compound .

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Study on Bacterial Infections : A study involving mice infected with S. aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .

- Cancer Treatment Model : In a xenograft model using human breast cancer cells, administration of this compound led to a marked decrease in tumor size and weight after four weeks of treatment .

Scientific Research Applications

The compound has been studied for its antimicrobial , antitumor , and anticonvulsant properties.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide, exhibit notable antimicrobial activity against various pathogens. In vitro studies have demonstrated that these compounds possess moderate to good antibacterial and antifungal effects. For instance, compounds derived from benzothiazole were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations ranging from 12.5 to 100 μg/mL .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro assays against human cancer cell lines have shown promising results, with certain derivatives exhibiting significant cytotoxic effects. The presence of electronegative groups in the structure has been correlated with enhanced anticancer activity .

Anticonvulsant Effects

In addition to its antimicrobial and anticancer properties, the compound has shown anticonvulsant activity in animal models. Studies involving maximal electroshock seizure (MES) tests indicated that certain benzothiazole derivatives could effectively reduce seizure activity without significant neurotoxicity .

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that specific modifications to the benzothiazole structure significantly enhanced antimicrobial potency .

Anticancer Research

In another study focusing on anticancer properties, researchers synthesized multiple derivatives of this compound and assessed their effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s structural uniqueness lies in its combination of methylsulfanyl and 2-methylbenzothiazole moieties. Key analogs include:

(i) N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide ()

- Substituent Difference : Ethylsulfanyl (C2H5S-) vs. methylsulfanyl (CH3S-).

- Impact : The ethyl group increases molecular weight (314.43 g/mol vs. ~300 g/mol for the target compound) and may alter steric hindrance or metabolic stability .

(ii) N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide ()

- Substituent Difference : Methanesulfonyl (CH3SO2-) vs. methylsulfanyl (CH3S-).

(iii) N-(2,4-dimethylphenyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide ()

- Structural Divergence: Incorporates a sulfonylamino linker instead of a direct benzamide bond.

- Activity : Exhibited an IC50 of ~30 μmol/L in matrix metalloproteinase (MMP) inhibition assays but showed autofluorescence in fluorescence polarization (FP) assays, limiting utility in certain screening protocols .

Tabulated Comparison of Key Analogs

Preparation Methods

Synthesis of 2-Methyl-1,3-benzothiazol-6-amine

This intermediate is prepared via cyclization of 4-amino-2-methylbenzenethiol with a suitable nitrile source. The reaction proceeds under acidic conditions (e.g., HCl/EtOH), forming the benzothiazole ring through intramolecular nucleophilic attack and subsequent dehydration. Purification via recrystallization yields the amine with >85% purity.

Preparation of 2-(Methylsulfanyl)benzoyl Chloride

2-(Methylsulfanyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane (DCM). The reaction is catalyzed by a catalytic amount of dimethylformamide (DMF) and proceeds at 0–5°C to minimize side reactions. The acyl chloride is isolated by distillation under reduced pressure (yield: 70–80%).

Amide Coupling Reaction

The final step involves coupling the two intermediates under Schotten-Baumann conditions:

Triethylamine (TEA) or pyridine is used as a base to neutralize HCl generated during the reaction. The reaction is conducted in tetrahydrofuran (THF) or DCM at 0–25°C for 4–12 hours. Crude product purification utilizes column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 0–25 | 6 | 72 |

| DCM | 25 | 4 | 68 |

| DMF | 25 | 8 | 55 |

| Acetonitrile | 40 | 12 | 60 |

Polar aprotic solvents like THF and DCM provide optimal yields by stabilizing the acyl chloride intermediate. Elevated temperatures in DMF or acetonitrile promote side reactions, reducing efficiency.

Base Selection

| Base | Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | 2.0 | 72 | 95 |

| Pyridine | 2.5 | 70 | 93 |

| NaHCO₃ | 3.0 | 65 | 90 |

Triethylamine outperforms pyridine and sodium bicarbonate due to its superior HCl scavenging capacity and minimal nucleophilic interference.

Alternative Synthetic Pathways

Solid-Phase Synthesis

A resin-bound variant of 2-methyl-1,3-benzothiazol-6-amine has been explored for combinatorial chemistry applications. The acyl chloride is introduced via flow chemistry, achieving a 65% yield after cleavage from the resin. This method scales efficiently but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time to 30 minutes with comparable yields (70–75%). This approach is advantageous for high-throughput screening but may necessitate stringent temperature control to prevent decomposition.

Scalability and Industrial Considerations

Industrial production employs continuous-flow reactors to enhance mixing and heat transfer. Key parameters include:

-

Residence Time : 10–15 minutes

-

Pressure : 2–3 bar

-

Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) for greener synthesis

Pilot-scale batches (10 kg) achieve 80% yield with >98% purity via crystallization from isopropanol.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 8.2 minutes.

Challenges and Limitations

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?

- The compound can be synthesized via coupling reactions between 2-methyl-1,3-benzothiazol-6-amine and activated 2-(methylsulfanyl)benzoyl chloride. Solvent-free reductive amination (as seen in benzoxazole derivatives) or refluxing in absolute alcohol with hydrazine hydrate may optimize yields . Thin-layer chromatography (TLC) with a 7:3 chloroform:methanol ratio is effective for monitoring reaction progress . Key parameters include temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (1.2 equivalents of nucleophiles to minimize side products).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the benzothiazole and benzamide moieties, focusing on aromatic proton environments and methylsulfanyl (-SMe) signals (~δ 2.5 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (exact mass ~329.07 g/mol) and fragmentation patterns .

- Infrared (IR): Key stretches include C=O (~1650 cm), C-N (~1250 cm), and C-S (~650 cm) .

Q. How can researchers design preliminary bioactivity screens for this compound?

- Prioritize assays targeting benzothiazole-associated pathways, such as antimicrobial (MIC assays), anticancer (MTT assays on cell lines), or antiviral (viral replication inhibition). Use positive controls like known benzothiazole derivatives (e.g., UK-1 analogs) to benchmark activity .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

- Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is recommended. Hydrogen-bonding patterns (e.g., N-H···O or S···π interactions) should be analyzed using graph-set notation to predict packing motifs and stability . For twinned or low-resolution data, SHELXE or SHELXD can improve phase determination .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Modify substituents at the benzothiazole (e.g., 2-methyl) or benzamide (e.g., methylsulfanyl) positions. Test derivatives for bioactivity and correlate with electronic (Hammett σ values) or steric parameters (Taft indices). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or viral proteases .

Q. What computational methods are suitable for modeling intermolecular interactions in crystalline forms?

- Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can optimize geometry and calculate electrostatic potential surfaces. Molecular dynamics (MD) simulations (e.g., GROMACS) assess thermal stability and hydrogen-bond lifetimes in crystal lattices .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or spectral results?

- Reproducibility checks: Verify synthesis protocols and purity (HPLC ≥95%).

- Multivariate analysis: Use principal component analysis (PCA) to identify outliers in spectral or bioassay datasets.

- Crystallographic validation: Confirm stereochemical assignments via SCXRD to rule out polymorphic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.